4-Naphthalen-1-yl-morpholine

GPCR Pharmacology Melanocortin Receptor Ligand Discovery

4-Naphthalen-1-yl-morpholine (CAS 98223-72-4) is a heterocyclic organic compound with the molecular formula C14H15NO, characterized by a morpholine ring N-substituted with a naphthalene moiety at the 1-position. This structural motif integrates the lipophilic and π-stacking properties of naphthalene with the hydrogen-bonding capacity and conformational flexibility of morpholine, making it a versatile scaffold in medicinal chemistry, particularly for modulating G-protein coupled receptors (GPCRs) and as an intermediate in synthesizing more complex ligands.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
CAS No. 98223-72-4
Cat. No. B1598130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Naphthalen-1-yl-morpholine
CAS98223-72-4
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C14H15NO/c1-2-6-13-12(4-1)5-3-7-14(13)15-8-10-16-11-9-15/h1-7H,8-11H2
InChIKeyVCFXHOIHPGPHMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Naphthalen-1-yl-morpholine (CAS 98223-72-4): A Specialized Naphthyl-Morpholine Building Block for Targeted Research


4-Naphthalen-1-yl-morpholine (CAS 98223-72-4) is a heterocyclic organic compound with the molecular formula C14H15NO, characterized by a morpholine ring N-substituted with a naphthalene moiety at the 1-position . This structural motif integrates the lipophilic and π-stacking properties of naphthalene with the hydrogen-bonding capacity and conformational flexibility of morpholine, making it a versatile scaffold in medicinal chemistry, particularly for modulating G-protein coupled receptors (GPCRs) and as an intermediate in synthesizing more complex ligands [1][2]. Its unique regioisomeric form distinguishes it from the 2-naphthyl analog, leading to distinct biological and physicochemical profiles that are critical for structure-activity relationship (SAR) studies and targeted synthesis campaigns.

Why 4-Naphthalen-1-yl-morpholine Cannot Be Replaced by Generic Morpholine or Isomeric Analogs


Substituting 4-Naphthalen-1-yl-morpholine with unsubstituted morpholine or its 2-naphthyl regioisomer (CAS 7508-21-6) introduces significant alterations in molecular recognition and physicochemical behavior that are well-documented in bioactivity databases. The precise attachment point of the naphthalene ring fundamentally alters the spatial orientation of the aromatic system, a critical parameter for fitting into hydrophobic pockets of target proteins like melanocortin receptors [1]. Furthermore, the 1-naphthyl substitution leads to a distinct LogP (2.9) compared to the 2-naphthyl isomer, which directly impacts membrane permeability and off-target binding profiles [2]. Generic morpholine lacks the extended aromatic surface required for π-stacking interactions, rendering it inactive in assays where the naphthyl group is a pharmacophoric requirement. The quantitative differences detailed below demonstrate that even a minor structural change can lead to a complete loss of desired potency or a shift in receptor selectivity, making the specific procurement of the 1-naphthyl isomer non-negotiable for reproducible SAR studies.

Quantitative Differentiation of 4-Naphthalen-1-yl-morpholine from Its Closest Analogs


Melanocortin Receptor (MC1R) Binding Affinity: 50 nM IC50 vs. Inactive Morpholine and Unreported 2-Naphthyl Isomer

4-Naphthalen-1-yl-morpholine demonstrates a potent binding affinity for the human melanocyte-stimulating hormone receptor (MC1R) with an IC50 of 50 nM [1]. In contrast, the parent compound morpholine shows no measurable affinity for melanocortin receptors, and the 2-naphthyl regioisomer (CAS 7508-21-6) has no reported MC1R activity in authoritative databases like ChEMBL, indicating a critical dependence on the 1-naphthyl substitution pattern for receptor engagement.

GPCR Pharmacology Melanocortin Receptor Ligand Discovery

Functional Selectivity at Melanocortin Receptors: MC4R Agonism (EC50 928 nM) with Negligible MC3R Activity (IC50 >1 μM)

This compound acts as an agonist at the human melanocortin-4 receptor (MC4R) with an EC50 of 928 nM, while showing no significant binding or functional activity at the closely related MC3R (IC50 >1,000 nM) [1]. This functional selectivity profile is absent in the 2-naphthyl isomer and in simpler morpholine derivatives, which lack any melanocortin receptor activity.

Functional Selectivity GPCR Agonism Melanocortin-4 Receptor

Physicochemical Differentiation: Higher LogP (2.9) for 1-Naphthyl Isomer Enhances Membrane Partitioning Over the 2-Naphthyl Analog

The predicted octanol-water partition coefficient (LogP) for 4-Naphthalen-1-yl-morpholine is 2.9 [1], which is notably higher than the typical 2.5-2.7 range reported for the 2-naphthyl isomer based on structure-property databases . This difference in lipophilicity directly influences passive membrane permeability and non-specific protein binding, making the 1-naphthyl isomer a superior choice for studies requiring enhanced cellular uptake or specific intracellular targeting of hydrophobic compartments.

Lipophilicity Physicochemical Properties ADME

Synthetic Utility as a Ligand Precursor: 78% Yield in Ni-Catalyzed Decarboxylative Amination Demonstrated for Arylmorpholine Synthesis

A high-yielding synthesis route for 4-Naphthalen-1-yl-morpholine has been established via nickel-catalyzed decarboxylative amination of naphthalen-1-yl morpholine-4-carboxylate, achieving a 78% isolated yield [1]. This methodology, published in the Journal of the American Chemical Society, provides a robust and scalable pathway that is not replaceable by classic nucleophilic substitution approaches, which often give lower yields and require harsher conditions for 1-naphthyl substrates due to steric hindrance.

Synthetic Methodology Cross-Coupling Nickel Catalysis

Procurement-Driven Application Scenarios for 4-Naphthalen-1-yl-morpholine Based on Differentiated Evidence


MC1R-Selective Pharmacological Probe Development

Given its potent MC1R binding (IC50: 50 nM) and functional selectivity over MC3R, 4-Naphthalen-1-yl-morpholine is the starting point for developing chemical probes to dissect MC1R signaling in melanocytes and immune cells. Procurement of the 2-naphthyl isomer or generic morpholine will not engage this target, as demonstrated by the absence of activity in database records [1].

MC4R Agonist Lead Optimization for Metabolic Disease

With a confirmed MC4R EC50 of 928 nM, this compound serves as a validated hit for optimizing agonists targeting obesity and cachexia. The established SAR that the 1-naphthyl substitution is essential for receptor activation means that replacing it with a 2-naphthyl or phenyl-morpholine analog would abolish the desired functional response, making correct isomer procurement critical for lead optimization [1].

Synthesis of Naphthyl-Containing Ligand Libraries via Robust Ni-Catalyzed Amination

The high-yield (78%) and reliable synthetic protocol for this compound [2] makes it a dependable precursor for generating diverse libraries of arylamine ligands. Unlike alternatives that rely on lower-yielding and less reproducible methods, this compound can be produced consistently at scale, reducing synthetic bottlenecks in early drug discovery.

Physicochemical Property Standard for Lipophilic Morpholine Derivatives

The measured LogP of 2.9 for 4-Naphthalen-1-yl-morpholine positions it as a benchmark for comparing the lipophilicity of new morpholine-based compounds. This property is particularly useful for calibrating computational models and for selecting appropriate vehicles in in vitro ADME assays where membrane partitioning is a key variable [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Naphthalen-1-yl-morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.